molecular formula C14H12O2 B1583764 o-Tolyl benzoate CAS No. 617-02-7

o-Tolyl benzoate

Cat. No. B1583764
CAS RN: 617-02-7
M. Wt: 212.24 g/mol
InChI Key: YPMKPCAILYDVBN-UHFFFAOYSA-N
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Description

o-Tolyl benzoate, also known as Benzoic acid 2-methylphenyl ester, is a chemical compound with the molecular formula C14H12O2 . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of o-Tolyl benzoate involves various methods. One of the classical methods for its synthesis is Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst . The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .


Molecular Structure Analysis

o-Tolyl benzoate contains a total of 29 bonds; 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ester .


Chemical Reactions Analysis

o-Tolyl benzoate is used in various organic transformations due to its multiple reactive sites . It is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .


Physical And Chemical Properties Analysis

o-Tolyl benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 368.9±21.0 °C at 760 mmHg, and a flash point of 154.5±19.5 °C . It has a molar refractivity of 62.7±0.3 cm3, and a molar volume of 189.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Biaryl Compounds

o-Tolyl benzoate: is utilized in the synthesis of biaryl compounds , which are crucial in the development of antiviral, antihypertensive, and antifungal drugs . These compounds are synthesized through catalyzed coupling reactions, such as Suzuki, Negishi, and Kumada reactions, which are foundational processes in pharmaceutical chemistry.

Building Block for Sartan Series Drug Molecules

It serves as a common building block for the sartan series of drug molecules, which are Angiotensin Receptor Blockers (ARBs) . These ARBs, including candesartan, irbesartan, losartan, tasosartan, and valsartan , are prescribed for hypertension and are vital for reducing the risk of heart disease and stroke.

Catalysis in Organic Synthesis

o-Tolyl benzoate: is involved in catalysis science , particularly in reactions that require a high concentration of accessible Brønsted acid sites . Its role in catalysis is significant for the synthesis of various organic compounds, enhancing reaction efficiency and yield.

Pyrene-based Metal Organic Frameworks (MOFs)

This compound is also relevant in the synthesis of pyrene-based MOFs . These frameworks have applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications , due to their unique optical and electronic properties.

Synthesis of Benzimidazoles

In the field of heterocyclic chemistry, o-Tolyl benzoate is used in the synthesis of benzimidazoles , which are found in many biologically active compounds. These include antimicrobial, antiviral, antiulcer, antiasthmatic, and antidiabetic molecules, showcasing the compound’s versatility in medicinal chemistry.

Sustainable Chemical Processes

The unique properties of o-Tolyl benzoate offer advantages for developing sustainable alternatives to traditional chemical processes . For instance, it can be used in the hydrolysis of benzoate esters and water-catalyzed deprotection of N-Boc-protected amine compounds, contributing to greener chemistry practices.

Safety And Hazards

When handling o-Tolyl benzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

o-Tolyl benzoate, as a common building block for the synthesis of various drug molecules, has potential for further exploration in the field of medicinal chemistry . Its synthesis methods, particularly those involving more cost-effective catalysts, could be further optimized for bulk manufacturing .

properties

IUPAC Name

(2-methylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKPCAILYDVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210695
Record name o-Tolyl benzoate
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolyl benzoate

CAS RN

617-02-7
Record name Benzoic acid, 2-methylphenyl ester
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Record name 2-Cresyl benzoate
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Record name o-Tolyl benzoate
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Record name o-Tolyl benzoate
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Record name o-tolyl benzoate
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Record name 2-CRESYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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